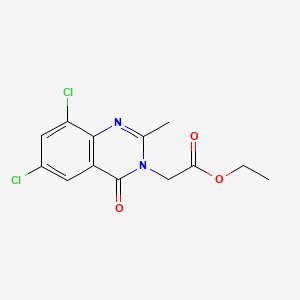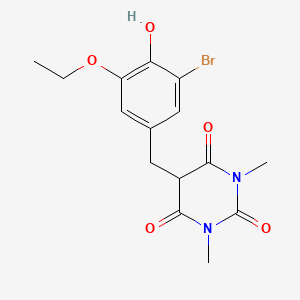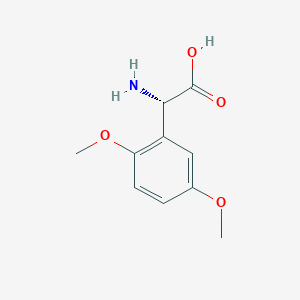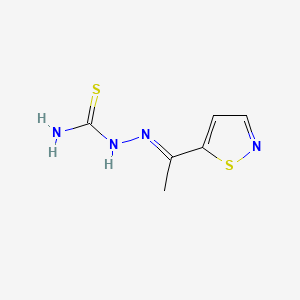![molecular formula C18H13Cl2N3O4S B14150968 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 438613-33-3](/img/structure/B14150968.png)
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenoxy group, a nitrophenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-(4-nitrophenyl)-1,3-thiazol-2-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation[4][4]. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, making it a potential anticancer agent[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure but different substituents.
2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP): A compound with a similar phenoxy group but different functional groups.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the nitrophenyl and thiazolyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a multifunctional molecule in various research and industrial applications .
Propriétés
Numéro CAS |
438613-33-3 |
|---|---|
Formule moléculaire |
C18H13Cl2N3O4S |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H13Cl2N3O4S/c1-10(27-16-7-4-12(19)8-14(16)20)17(24)22-18-21-15(9-28-18)11-2-5-13(6-3-11)23(25)26/h2-10H,1H3,(H,21,22,24) |
Clé InChI |
TYUMXIWDWYIZFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)









